

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethylbenzenethiol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,6-Dimethylbenzenethiol*

Cat. No.: *B089409*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylbenzenethiol, also known by its synonyms 2,6-dimethylthiophenol and 2,6-xylenethiol, is an organosulfur compound with the chemical formula $(CH_3)_2C_6H_3SH$.^{[1][2]} This aromatic thiol is a valuable intermediate in organic synthesis and finds applications in various fields, including the development of flavorings and fragrances.^[3] A thorough understanding of its physical properties is crucial for its effective handling, application, and for the prediction of its behavior in different chemical and biological systems. This guide provides a comprehensive overview of the key physical characteristics of **2,6-Dimethylbenzenethiol**, supported by detailed experimental protocols and a visual representation of its core properties.

Core Physical Properties

The fundamental physical properties of **2,6-Dimethylbenzenethiol** are summarized in the table below, providing a clear and concise reference for laboratory and research applications.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ S	[1] [3]
Molecular Weight	138.23 g/mol	[1] [2] [4]
Appearance	Colorless to pale yellow liquid	[3]
Odor	Strong, unpleasant, sulfurous, meaty, roasted, phenolic, metallic	[3]
Boiling Point	122 °C at 50 mmHg	[1] [2] [5] [6]
Density	1.038 g/mL at 25 °C	[1] [2] [5] [6]
Refractive Index	n _{20/D} 1.5749	[1] [2] [5] [6]
Solubility	Slightly soluble in water; soluble in organic solvents and fats.	[3]
Flash Point	86 °C (closed cup)	[7] [8]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like **2,6-Dimethylbenzenethiol**.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary method.

Apparatus:

- Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer or a melting point apparatus)
- Thermometer

- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or hot plate)

Procedure:

- A small amount of **2,6-Dimethylbenzenethiol** is placed into the small test tube.
- The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.
- The test tube is attached to the thermometer, ensuring the bulb of the thermometer and the bottom of the test tube are at the same level.
- The entire assembly is then immersed in the heating bath of the Thiele tube.
- The apparatus is heated slowly and uniformly.
- As the temperature rises, air trapped in the capillary tube will slowly escape.
- When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
- The heat source is then removed, and the bath is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Determination of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume. A pycnometer, a flask with a specific, accurately known volume, is commonly used for precise density measurements.

Apparatus:

- Pycnometer (specific gravity bottle)

- Analytical balance
- Constant temperature bath
- Thermometer

Procedure:

- The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.
- The pycnometer is then filled with distilled water of a known temperature and weighed again to determine the mass of the water. This allows for the precise calibration of the pycnometer's volume at that temperature.
- The pycnometer is emptied, dried, and then filled with **2,6-Dimethylbenzenethiol**.
- The filled pycnometer is placed in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.
- Any excess liquid that expands and overflows is carefully removed.
- The pycnometer is then removed from the bath, wiped dry on the outside, and weighed to determine the mass of the **2,6-Dimethylbenzenethiol**.
- The density is calculated by dividing the mass of the **2,6-Dimethylbenzenethiol** by the volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance and can be used for identification and purity assessment. The Abbe refractometer is a common instrument for this measurement.

Apparatus:

- Abbe refractometer

- Constant temperature water circulator
- Dropper
- Solvent for cleaning (e.g., ethanol or acetone)
- Soft tissue paper

Procedure:

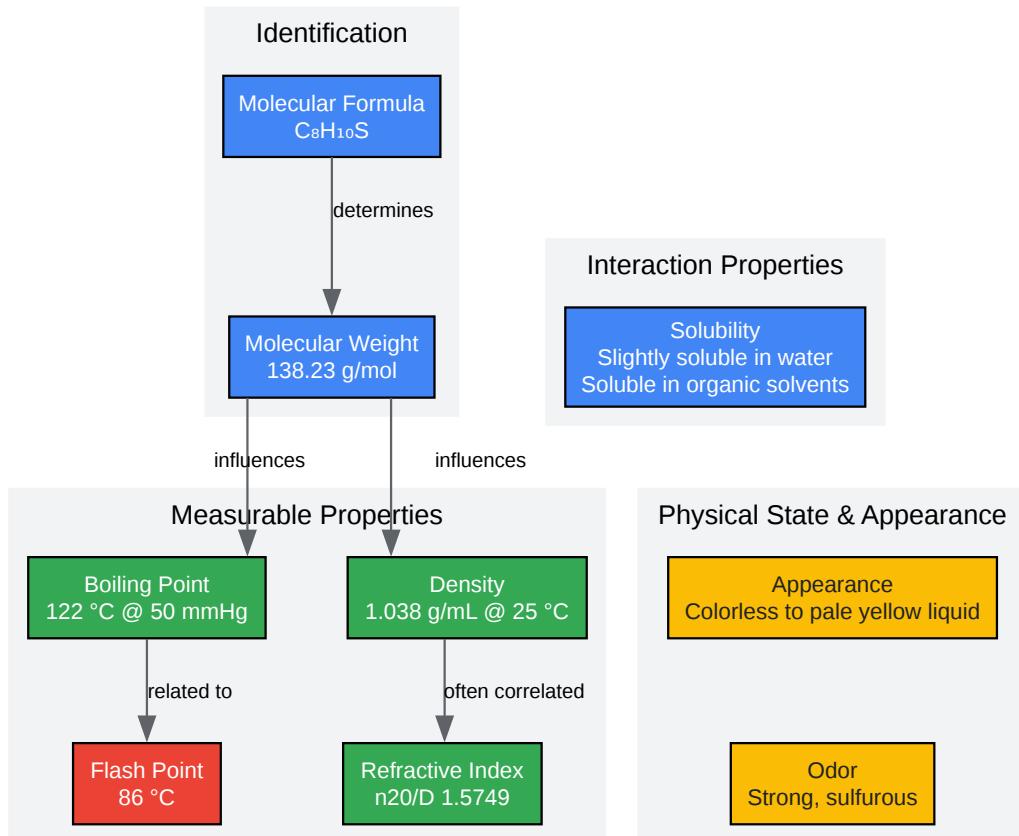
- The prism of the Abbe refractometer is cleaned with a suitable solvent and allowed to dry completely.
- The instrument is calibrated using a standard liquid with a known refractive index, often distilled water.
- A few drops of **2,6-Dimethylbenzenethiol** are placed on the surface of the measuring prism using a clean dropper.
- The prisms are closed and locked.
- The light source is adjusted to illuminate the sample.
- While looking through the eyepiece, the handwheel is turned until the boundary between the light and dark fields appears in the crosshairs.
- If a colored fringe is observed at the boundary, the compensator dial is adjusted to sharpen the line and remove the color.
- The refractive index is then read directly from the instrument's scale. The temperature should also be recorded, as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. A qualitative assessment of solubility is often sufficient for many applications.

Apparatus:

- Test tubes
- Graduated cylinders or pipettes
- Vortex mixer or stirring rods
- Solvents to be tested (e.g., water, ethanol, diethyl ether, hexane)


Procedure:

- A small, measured amount of **2,6-Dimethylbenzenethiol** (e.g., 0.1 mL) is placed in a test tube.
- A small, measured volume of the solvent (e.g., 1 mL) is added to the test tube.
- The mixture is agitated vigorously using a vortex mixer or by stirring for a set period.
- The mixture is then allowed to stand and is observed for the presence of a single, clear phase (soluble) or the presence of two distinct layers or a cloudy suspension (insoluble or slightly soluble).
- This process is repeated with different solvents to determine the solubility profile of the compound. For **2,6-Dimethylbenzenethiol**, its slight solubility in water and good solubility in organic solvents would be observed.

Visualization of Core Properties

The following diagram provides a logical relationship between the key physical properties of **2,6-Dimethylbenzenethiol**.

Physical Properties of 2,6-Dimethylbenzenethiol

[Click to download full resolution via product page](#)Caption: Key physical properties of **2,6-Dimethylbenzenethiol**.**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ws [chem.ws]
- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 8. davjalandhar.com [davjalandhar.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2,6-Dimethylbenzenethiol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089409#2-6-dimethylbenzenethiol-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com